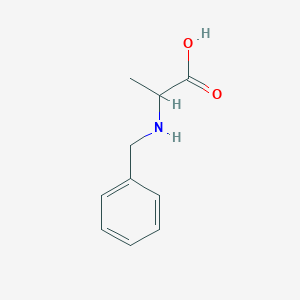

2-(Benzylamino)propanoic acid

Description

Significance of Alpha-Amino Acids as Chirality Sources and Building Blocks

Alpha-amino acids are the fundamental building blocks of proteins and are central to a vast array of biological processes. studysmarter.co.ukvaia.com Their inherent chirality, with most natural amino acids existing in the L-configuration, makes them invaluable as a chiral pool for asymmetric synthesis. nih.gov This allows chemists to construct complex, stereochemically defined molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. nih.gov Beyond their role as chiral sources, the bifunctional nature of alpha-amino acids, possessing both an amino and a carboxylic acid group, allows for a diverse range of chemical transformations, making them versatile starting materials in organic synthesis. vaia.comrsc.org

The Role of N-Benzylation in Amino Acid Derivatives for Synthetic Utility

N-benzylation, the attachment of a benzyl (B1604629) group to the nitrogen atom of an amino acid, is a common strategy employed in organic synthesis to protect the amino group. orgoreview.comthieme-connect.com The benzyl group is relatively stable to a variety of reaction conditions, yet it can be readily removed through catalytic hydrogenolysis, a process where the compound is treated with hydrogen gas in the presence of a catalyst like palladium on carbon. orgoreview.compearson.com This protective role is crucial in multi-step syntheses, preventing the reactive amino group from undergoing unwanted side reactions. orgoreview.com Furthermore, the presence of the benzyl group can influence the physical and chemical properties of the amino acid derivative, such as its solubility and reactivity, which can be advantageous in certain synthetic applications. organic-chemistry.org

Overview of 2-(Benzylamino)propanoic Acid as a Key Intermediate in Chemical Synthesis

This compound, also known as N-benzylalanine, is a prime example of an N-benzylated amino acid that serves as a key intermediate in various synthetic endeavors. nih.gov Its structure, which combines the chiral backbone of alanine (B10760859) with the N-benzyl protecting group, makes it a valuable precursor for the synthesis of more complex molecules. evitachem.com It has been utilized in the preparation of peptidomimetics, chiral ligands for asymmetric catalysis, and as a building block for pharmacologically active compounds. evitachem.com The study of this compound provides a focused lens through which to appreciate the broader applications and chemical principles governing N-benzylated amino acid scaffolds in contemporary organic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties and Specifications of 2 Benzylamino Propanoic Acid

A comprehensive understanding of the physicochemical properties of 2-(Benzylamino)propanoic acid is essential for its effective application in synthesis. These properties dictate the conditions required for its reactions, purification, and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 40297-69-6 |

| IUPAC Name | This compound |

| Synonyms | N-benzylalanine, N-(Phenylmethyl)alanine |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

The data in this table has been compiled from various sources. nih.govbiosynth.comcymitquimica.com

Synthesis and Manufacturing of 2 Benzylamino Propanoic Acid

The synthesis of 2-(Benzylamino)propanoic acid can be achieved through several established methods in organic chemistry. A common and straightforward approach is the nucleophilic substitution reaction between a suitable derivative of alanine (B10760859) and a benzylating agent.

One prevalent laboratory-scale synthesis involves the reaction of alanine with benzaldehyde (B42025) in the presence of a reducing agent, a process known as reductive amination. uit.no Alternatively, the direct alkylation of alanine with benzyl (B1604629) bromide or benzyl chloride can be employed, though this may require careful control of reaction conditions to avoid over-alkylation. evitachem.com A typical procedure involves the reaction of benzylamine (B48309) with 2-bromopropanoic acid. evitachem.com For industrial-scale production, factors such as cost of starting materials, reaction efficiency, and ease of purification would be critical considerations in selecting the optimal synthetic route. Purification is often achieved through techniques like recrystallization or chromatography. evitachem.com

Chemical Reactivity and Key Reactions

The chemical reactivity of 2-(Benzylamino)propanoic acid is dictated by its three main functional components: the secondary amine, the carboxylic acid, and the benzyl (B1604629) group.

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification when treated with an alcohol in the presence of an acid catalyst. orgoreview.com It can also be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides. This reactivity is fundamental to its use in peptide synthesis.

Reactions at the Secondary Amine Group: The secondary amine is nucleophilic and can participate in further alkylation or acylation reactions under appropriate conditions. However, the primary utility of the N-benzyl group is often as a protecting group.

Deprotection (Debenzylation): A key reaction of this compound is the removal of the benzyl group to liberate the free amino group of alanine (B10760859). This is most commonly achieved through catalytic hydrogenolysis, where the compound is reacted with hydrogen gas in the presence of a palladium catalyst. orgoreview.compearson.com This deprotection step is crucial when incorporating the alanine moiety into a larger molecule.

Peptide Coupling: this compound can be used in peptide synthesis. smolecule.com The carboxylic acid can be activated using coupling reagents, allowing it to form a peptide bond with the amino group of another amino acid or peptide. smolecule.com Following the coupling reaction, the N-benzyl group can be removed to allow for further elongation of the peptide chain.

Purification and Characterization

Ensuring the purity and verifying the identity of 2-(Benzylamino)propanoic acid after its synthesis is paramount.

Purification Methods: Common purification techniques include recrystallization, which takes advantage of differences in solubility between the desired compound and impurities at different temperatures. evitachem.com Column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, is another powerful method for separating the compound from byproducts. evitachem.com

Spectroscopic Characterization: Various spectroscopic methods are employed to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the benzyl (B1604629) group, the alanine (B10760859) backbone, and the correct connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, providing strong evidence for its identity. nih.gov High-resolution mass spectrometry can provide the exact molecular formula.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would include those for the aromatic protons of the benzyl group, the methine and methyl protons of the alanine moiety, and the methylene (B1212753) protons of the benzyl group. |

| ¹³C NMR | Expected signals would correspond to the carbons of the phenyl ring, the carbonyl carbon of the carboxylic acid, and the carbons of the alanine and benzyl methylene groups. |

| IR (cm⁻¹) | Characteristic peaks would be observed for the O-H (broad), N-H, C-H (aromatic and aliphatic), and C=O functional groups. |

| Mass Spec (m/z) | The molecular ion peak would be expected at approximately 179.22, corresponding to the molecular weight of the compound. nih.gov |

Applications in Organic Synthesis

The utility of 2-(Benzylamino)propanoic acid as a synthetic intermediate is demonstrated in its application as a building block for more complex and valuable molecules.

Synthesis of Chiral Ligands: The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands. These ligands can then be used in asymmetric catalysis to control the stereochemical outcome of a wide range of chemical reactions, leading to the production of enantiomerically pure compounds.

Precursor for Pharmacologically Active Compounds: N-benzylated amino acids, including this compound, are employed in the synthesis of various biologically active molecules and pharmaceutical agents. smolecule.commedchemexpress.com For instance, it can be a component in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or oral bioavailability. It is also a metabolite of the drug Safinamide. smolecule.com

Synthesis of Unnatural Amino Acids: this compound can be chemically modified at the carboxylic acid or the α-carbon to create novel, non-proteinogenic amino acids. nih.gov These unnatural amino acids can be incorporated into peptides to study protein structure and function or to develop new therapeutic peptides with unique properties. nih.gov

Stereochemistry of 2 Benzylamino Propanoic Acid

Direct Amination Approaches in the Synthesis of this compound

Direct amination represents a fundamental approach to forming the crucial carbon-nitrogen bond in this compound. One of the most straightforward methods involves the nucleophilic substitution reaction between benzylamine (B48309) and a propanoic acid derivative, such as 2-bromopropanoic acid. evitachem.com This reaction capitalizes on the nucleophilicity of the amine and the electrophilicity of the carbon atom bearing a leaving group.

Another significant direct approach is reductive amination. This "one-pot" methodology involves the condensation of a carbonyl group, such as in a 2-oxopropanoic acid (pyruvic acid) derivative, with benzylamine to form an intermediate imine. researchgate.net The imine is then reduced in situ to the final secondary amine. Common reducing agents for this transformation include metal-mediated catalytic hydrogenation or borohydride (B1222165) reagents. nih.gov Recent advancements have focused on developing practical homogeneous direct reductive amination procedures using iridium or ruthenium catalysts, which offer high efficiency and broad substrate scope. researchgate.nettib.eu The development of reductive amination reactions that can proceed in water further enhances the utility and environmental friendliness of this approach. ucl.ac.uk

Stereoselective Synthesis of Enantiopure this compound (e.g., (2S)-2-(Benzylamino)propanoic Acid)

The synthesis of specific enantiomers, such as (2S)-2-(Benzylamino)propanoic acid, is critical for applications where chirality is key. This requires stereoselective methods that can precisely control the formation of the chiral center at the α-carbon.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. In the context of this compound, asymmetric reductive amination and hydrogenation are prominent strategies. These reactions employ a chiral catalyst, typically a transition metal complex with a chiral ligand, to influence the stereochemical outcome.

For instance, the asymmetric hydrogenation of an enamine precursor derived from a 2-oxopropanoic acid derivative can yield the target amino acid with high enantioselectivity. pnas.org Rhodium and Ruthenium catalysts featuring chiral phosphine (B1218219) ligands, such as DuPhos and SEGPHOS, have proven highly effective. researchgate.netpnas.org High-throughput screening of ligand libraries has been used to identify optimal Rh(I) complexes for the highly enantioselective synthesis of α-N-Benzylamino acids. researchgate.net

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst System | Reaction Type | Substrate Type | Typical Outcome |

|---|---|---|---|

| [Rh((S,S)Et-Duphos)(COD)]BF4 | Asymmetric Hydrogenation | α-aminomethylacrylates | High yield and enantiomeric excess (>99% ee) pnas.org |

| Ru(OAc)2((R)-dm-segphos) | Asymmetric Reductive Amination | β-keto amides | High yield and enantiomeric excess (94.7-99.5% ee) researchgate.net |

This table presents examples of catalyst systems used in asymmetric synthesis to produce chiral amines and amino acids, illustrating the principles applicable to the synthesis of enantiopure this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org For the synthesis of (2S)-2-(Benzylamino)propanoic acid, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a glycine (B1666218) precursor. wikipedia.orgtcichemicals.com

The resulting chiral enolate can then be alkylated. The steric bulk of the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby inducing asymmetry. wikipedia.org Similarly, α-substituted benzylamines can themselves serve as chiral auxiliary reagents, delivering a nitrogen atom while bestowing an asymmetric bias on the reaction. google.com The auxiliary can be cleaved in a later step to yield the enantiomerically enriched amino acid. google.com

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. tuhh.de Enzymes can be used to achieve high enantiopurity under mild conditions. acs.org For the synthesis of enantiopure this compound, enzymatic resolution is a common strategy.

In this approach, a racemic mixture of the compound or a precursor is subjected to an enzyme, such as a lipase (B570770) (e.g., Novozyme 435) or an acylase, that preferentially reacts with one enantiomer. jocpr.com This allows for the separation of the two enantiomers, as one is chemically modified (e.g., through hydrolysis of an ester or amide) while the other remains unchanged. acs.org Engineered pyridoxal (B1214274) 5'-phosphate-dependent enzymes have also been developed to catalyze stereoselective Mannich-type reactions, enabling one-step asymmetric synthesis of complex diamino acids.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. fu-berlin.de The Strecker synthesis of α-amino acids is a classic MCR where an aldehyde, ammonia (B1221849) (or an amine), and cyanide react to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. fu-berlin.de A variation using benzaldehyde (B42025), an appropriate amine, and a cyanide source could serve as a route to precursors of this compound.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for rapidly generating libraries of amino acid derivatives. fu-berlin.deorganic-chemistry.org The Ugi four-component reaction, for example, combines an aldehyde, an amine (like benzylamine), a carboxylic acid (like a protected 2-oxopropanoic acid), and an isocyanide. This would assemble a complex N-acyl-amino acid derivative in a single, atom-economical step. The Petasis boron-Mannich reaction is another versatile MCR that couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of this compound.

Key strategies include:

Use of Biocatalysts : As discussed in chemoenzymatic approaches (2.2.3), using enzymes like lipases or acylases operates under mild, aqueous conditions, avoiding harsh reagents and protecting groups. ucl.ac.ukacs.org

Atom Economy : Designing reactions, such as MCRs, to maximize the incorporation of all reactant atoms into the final product minimizes waste. acs.orgorganic-chemistry.org

Safer Solvents and Conditions : The development of synthetic routes in water or other benign solvents at ambient temperature and pressure is a core goal. ucl.ac.uk Reductive aminations performed in water are a prime example. ucl.ac.uk

Reducing Derivatives : The use of enzymes or highly selective catalysts can eliminate the need for protecting groups, which simplifies the synthetic sequence and reduces waste. acs.org For instance, a laccase/TEMPO system can be used for the chemoselective deprotection of N-benzylated amines in aqueous media under aerobic conditions, offering a green alternative to traditional chemical deprotecting strategies. uniovi.es

Table 2: Green Chemistry Approaches in Amine Synthesis

| Green Principle | Synthetic Approach | Benefit |

|---|---|---|

| Use of Renewable Feedstocks / Biocatalysis | Enzymatic Resolution | Mild conditions, high selectivity, aqueous media acs.org |

| Atom Economy | Multicomponent Reactions (e.g., Ugi, Strecker) | High efficiency, reduced number of steps, less waste fu-berlin.de |

| Safer Solvents | Reductive Amination in Water | Avoids volatile organic compounds (VOCs) ucl.ac.uk |

| Design for Energy Efficiency | Catalytic Reactions | Lower activation energy, often milder temperatures/pressures researchgate.net |

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The secondary amine in this compound is a key site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation: The nitrogen atom can be further alkylated. For instance, reductive alkylation, a process where an amine reacts with a carbonyl compound, can be employed. evitachem.com The synthesis of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid can be achieved by protecting the amino group, followed by alkylation with benzyl (B1604629) methyl amine. smolecule.com

Acylation: The amine functionality readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction of the amino group with carboxylic acids or their activated derivatives leads to amide formation. smolecule.com Acylation with agents such as acetic anhydride (B1165640) can produce acetylated derivatives.

Condensation Reactions: The amine group can participate in condensation reactions. One notable example is the Mannich reaction, where this compound can react with formaldehyde (B43269) and a suitable carbon acid. researchgate.net

Carboxylic Acid Reactivity: Esterification, Amide Formation, and Reduction Pathways

The carboxylic acid group of this compound is another reactive center, enabling esterification, amide formation, and reduction.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. For example, the synthesis of (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate involves the esterification of the corresponding carboxylic acid with methanol (B129727) and an acid catalyst like sulfuric acid. evitachem.com

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This reaction is often facilitated by coupling reagents. For example, the reaction of propionic acid with benzylamine can yield N-(Benzyl)-propionamide. rsc.org Boron-based catalysts have also been explored for direct amidation reactions. ucl.ac.uk

Reduction Pathways: The carboxylic acid can be reduced to the corresponding primary alcohol. However, this transformation often requires strong reducing agents and may necessitate protection of the amine group to prevent side reactions.

Hydrolytic Transformations of this compound and its Derivatives

The stability of this compound and its derivatives in aqueous media is a critical consideration. Hydrolysis can lead to the cleavage of functional groups. For instance, the (2S)-enantiomer of this compound is reported to be hydrolyzed to formamide (B127407) and benzylamine in the presence of water. biosynth.com Derivatives such as esters and amides can also undergo hydrolysis under acidic or basic conditions. The ester bond in (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate can be hydrolyzed to yield the parent carboxylic acid. evitachem.com Similarly, the carbamoyl (B1232498) group in derivatives like 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid can be hydrolyzed. evitachem.com

Cyclization Reactions and Formation of Heterocyclic Systems from this compound Derivatives

The bifunctional nature of this compound derivatives makes them valuable precursors for the synthesis of various heterocyclic systems.

Formation of Pyridazinones: α-Benzylamino-β-aroylpropionic acids, synthesized from the reaction of β-aroylacrylic acids with benzylamine, can be cyclized with hydrazine (B178648) hydrate (B1144303) to form pyridazinone derivatives. researchgate.net

Synthesis of Indole (B1671886) Derivatives: Derivatives of this compound have been utilized in the synthesis of complex indole-containing structures. For example, chemoselective manipulations of related indole propionic acid derivatives can lead to various functionalized indoles. arkat-usa.orgresearchgate.net

Formation of Spirooxindoles: Intramolecular oxidative amination of related N-benzyl substituted indoline (B122111) derivatives can lead to the formation of spirooxindoles. mdpi.com

Oxidative and Reductive Transformations of the Benzyl Moiety and Propanoic Acid Backbone

Both the benzyl group and the propanoic acid backbone of this compound can undergo oxidative and reductive transformations.

Oxidation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzoic acid or other oxidized aromatic species under strong oxidizing conditions. The propanoic acid backbone can also be oxidized. evitachem.com

Reduction: The benzyl group can be removed through hydrogenolysis, a common deprotection strategy in peptide synthesis, which involves catalytic hydrogenation. This reaction would yield alanine. The nitro group in derivatives like 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid can be reduced to an amine using agents like palladium on carbon. evitachem.com

Utilization as a Chiral Building Block in Asymmetric Synthesis

This compound serves as a key chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemistry. evitachem.com The inherent chirality of the molecule, particularly in its enantiomerically pure forms like (2S)-2-(Benzylamino)propanoic acid, allows chemists to introduce a defined stereocenter into a target molecule. biosynth.com This is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial, especially in the development of pharmacologically active compounds. The presence of both an amine and a carboxylic acid group provides two reactive handles for further chemical transformations, allowing it to be incorporated into larger molecular frameworks while retaining its stereochemical integrity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 40297-69-6 |

Data sourced from PubChem CID 2747688. nih.gov

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The compound is a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceutical drugs.

Pyrrolidines are significant structural motifs in medicinal chemistry and natural product synthesis. mdpi.com N-substituted amino acids, such as this compound, are logical precursors for the synthesis of substituted pyrrolidine (B122466) derivatives. A common synthetic strategy involves the reduction of the carboxylic acid functional group to an alcohol, followed by an intramolecular cyclization reaction. This process, often requiring activation of the resulting hydroxyl group, leads to the formation of the five-membered pyrrolidine ring. This method provides a reliable route to highly functionalized pyrrolidines that are otherwise challenging to synthesize. organic-chemistry.orgresearchgate.net

Research has demonstrated the utility of this compound derivatives in the formation of complex azabicyclo systems. Specifically, the methyl ester of the compound is used as a starting material in the synthesis of 1,6-disubstituted-3-azabicyclo[3.1.0]hexanes. google.com These rigid bicyclic structures are of interest in medicinal chemistry as constrained scaffolds. The synthesis involves a multi-step sequence where the propanoic acid backbone is used to construct the fused ring system. google.comgoogle.com Further studies have also reported the preparation of other 3-azabicyclo systems using derivatives of this compound. uni-goettingen.de

(2S)-2-(Benzylamino)propanoic acid can serve as a precursor in the synthesis of purines. biosynth.com It can be hydrolyzed to generate formamide and benzylamine, which are foundational components for building the purine (B94841) ring structure. biosynth.com While direct conversion pathways are complex, the principle is demonstrated in related syntheses where amino acid backbones are functionalized with purine bases. For instance, 2-amino-3-(purin-9-yl)propanoic acids, which feature a similar propanoic acid core, have been synthesized and studied for their biological activities. nih.gov This highlights the utility of the amino acid scaffold as a carrier for heterocyclic bases like purines.

The synthesis of nitroaromatic compounds can also be accomplished using this compound as a starting material. biosynth.com Nitroaromatic compounds are important intermediates in the chemical industry, often used in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govjsynthchem.com The benzyl group of this compound can be subjected to nitration reactions, or the entire molecule can be used as a scaffold to build more complex nitroaromatic structures. An example of a related, more complex molecule is 2-(Benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid, which incorporates a nitrophenyl group, showcasing the compatibility of the benzylamino propanoic acid structure with nitroaromatic functionalities. evitachem.com

Table 2: Examples of Synthesized Heterocyclic and Aromatic Derivatives

| Starting Material Derivative | Resulting Compound Class | Reference |

|---|---|---|

| 2-Benzylamino-propanoic acid methyl ester | Azabicyclo[3.1.0]hexyl system | google.com |

| (2S)-2-(Benzylamino)propanoic acid | Purine precursors | biosynth.com |

| (2S)-2-(Benzylamino)propanoic acid | Nitroaromatic compounds | biosynth.com |

Role in Peptide Chemistry and Modified Amino Acid Synthesis

This compound and its derivatives play a crucial role as modified amino acids for incorporation into peptides. smolecule.commedchemexpress.com Standard peptide synthesis relies on the 20 proteinogenic amino acids, but the introduction of non-canonical amino acids can confer unique properties to the resulting peptide, such as enhanced stability, altered conformation, or novel biological activity. nih.gov

Derivatives like Boc-(S)-2-amino-3-(benzylamino)propanoic acid are used as building blocks in peptide synthesis. smolecule.com The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the alpha-amino group, allowing the molecule to be selectively coupled into a growing peptide chain. smolecule.com Similarly, other derivatives such as (S)-2-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid, a modified form of tyrosine, are also utilized in the synthesis of specialized peptides. medchemexpress.commedchemexpress.com The incorporation of these bulky, structurally distinct amino acids can influence the peptide's secondary structure and its interaction with biological targets.

Contributions to Advanced Material Science Precursors

This compound, a derivative of the amino acid alanine, serves as a versatile building block for the synthesis of advanced material science precursors. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows for its incorporation into a variety of polymer backbones through condensation polymerization. The presence of the benzyl group on the nitrogen atom introduces specific steric and electronic properties that can be harnessed to create materials with tailored characteristics. Research into N-substituted amino acids as monomer precursors has paved the way for the development of novel polymers with applications in fields requiring responsive and high-performance materials.

Polyamide Synthesis

Polyamides are a class of high-performance polymers characterized by the repeating amide linkages in their backbone. The synthesis of polyamides from amino acid-based monomers is a well-established strategy to create materials with desirable properties such as high thermal stability and mechanical strength. This compound can be utilized as a monomer in the synthesis of specialty polyamides.

Direct polycondensation of this compound or its activated derivatives can lead to the formation of a polyamide. The reaction typically proceeds at elevated temperatures or with the use of coupling agents to facilitate the formation of the amide bond. The resulting polyamide would feature a benzyl group pendant to the polymer chain at regular intervals. The incorporation of this bulky side group is expected to influence the polymer's solubility, crystallinity, and thermal properties. In general, the introduction of bulky side groups in polyamides can disrupt chain packing, leading to increased solubility in organic solvents and a decrease in crystallinity compared to their unsubstituted counterparts. nih.govncl.res.in

The properties of such polyamides can be further tuned by copolymerizing this compound with other dicarboxylic acids and diamines. This approach allows for the precise control over the density of the benzyl side groups, enabling the fine-tuning of the final material's characteristics.

Table 1: Predicted Properties of Polyamides Derived from this compound (Analogous Data)

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

|---|---|---|

| Solubility | Enhanced solubility in aprotic polar solvents | Bulky benzyl groups disrupt interchain hydrogen bonding and packing. researchgate.net |

| Crystallinity | Amorphous to semi-crystalline | The large side group hinders the regular alignment of polymer chains. nih.gov |

| Glass Transition Temperature (Tg) | Moderate to high | Dependent on the rigidity of the main chain and the steric hindrance of the side group. |

| Thermal Stability | Good | Aromatic and amide linkages contribute to high thermal decomposition temperatures. rsc.org |

Precursors for Thermoresponsive Polymers

Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties, typically solubility, in response to a change in temperature. This behavior is driven by a lower critical solution temperature (LCST), below which the polymer is soluble and above which it becomes insoluble. N-substituted amino acids are promising precursors for creating thermoresponsive polymers. rsc.orgacs.org

While direct polymerization of this compound might not yield a thermoresponsive polymer in water due to the hydrophobicity of the benzyl group, its derivatives can be designed to exhibit this property. For instance, copolymerization with more hydrophilic monomers or post-polymerization modification of the benzyl group could be employed to achieve the desired hydrophilic/hydrophobic balance necessary for thermoresponsive behavior. The N-benzyl group can influence the LCST of the resulting polymer.

Table 2: Research Findings on Thermoresponsive Polymers from N-Substituted Amino Acids

| Polymer System | Monomer(s) | Key Findings |

|---|---|---|

| Poly(N-C3 glycine)s | N-propyl, N-allyl, and N-isopropyl glycine N-carboxyanhydrides | Cloud point temperatures were dependent on the side chain structure, increasing in the order of n-propyl < allyl < isopropyl. acs.org |

| OEGylated Poly(amino acid)s | Oligo(ethylene glycol) (OEG) grafted poly(amino acid)s | The LCST could be tuned by the molecular weight of the OEG side chains and the composition of the polymer backbone. mdpi.com |

Based on these findings, a hypothetical thermoresponsive polymer derived from a modified this compound precursor could have its transition temperature modulated by the nature and length of any introduced hydrophilic grafts.

Precursors for Photoresponsive Materials

Photoresponsive polymers are materials that change their properties upon exposure to light of a specific wavelength. researchgate.netspecificpolymers.com This response is typically achieved by incorporating photochromic molecules into the polymer structure. The benzyl group of this compound can be functionalized with photoresponsive moieties, such as azobenzene (B91143) or spiropyran, to create monomers for photoresponsive polymers.

Upon polymerization, these functionalized monomers would give rise to polymers capable of undergoing reversible changes in their structure and properties, such as conformation, polarity, and absorption spectra, when irradiated with light. rsc.org For example, an azobenzene-functionalized polymer can switch between its trans and cis isomers, leading to macroscopic changes in the material, such as light-induced actuation or changes in solubility.

Table 3: Examples of Photoresponsive Polymer Systems

| Photochromic Moiety | Polymer Backbone | Light-Induced Response |

|---|---|---|

| Azobenzene | Various (e.g., acrylates, polyamides) | Reversible trans-cis isomerization, leading to changes in shape, polarity, and absorption. rsc.org |

| Spiropyran | Various (e.g., methacrylates) | Reversible ring-opening to a colored merocyanine (B1260669) form, resulting in changes in color and polarity. |

The synthesis of a photoresponsive monomer from this compound would involve the chemical modification of the phenyl ring of the benzyl group. The resulting polymer would have potential applications in areas such as optical data storage, smart coatings, and remotely controlled drug delivery systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and the stereochemistry. Both ¹H and ¹³C NMR spectra offer unique insights into the connectivity and chemical environment of atoms within the molecule. mdpi.comrsisinternational.org

In the ¹H NMR spectrum of a derivative, characteristic signals confirm the presence of both the benzylamino and propanoic acid moieties. For instance, the aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. rsc.org The protons of the methylene (B1212753) group (CH2) adjacent to the nitrogen atom of the benzyl group show a distinct signal, often a singlet or a doublet depending on the neighboring protons. rsc.orgajol.info The methyl group of the propanoic acid backbone gives rise to a characteristic signal, as do the methine and amine protons. ajol.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. rsisinternational.org Distinct signals are observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the propanoic acid moiety. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative rsc.orgajol.info

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons (Benzyl) | 7.20 - 7.41 (m) | 127.3 - 138.2 |

| Methylene Protons (CH₂) | 4.81 (d) | 49.5 |

| Methine Proton (CH) | 3.5 - 3.8 (q) | 55.0 - 60.0 |

| Methyl Protons (CH₃) | 1.4 - 1.6 (d) | 17.8 |

| Amine Proton (NH) | 8.27 - 10.66 (br s) | - |

| Carboxyl Proton (COOH) | 10.0 - 12.0 (br s) | 172.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for these compounds involves the cleavage of the benzyl group, leading to the formation of a characteristic tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. smolecule.com Another significant fragmentation is the loss of the carboxylic acid group. smolecule.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, often producing a protonated molecular ion [M+H]⁺. smolecule.com Other adducts, such as [M+Na]⁺, may also be observed. uni.lu The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and the identification of its key functional groups. vulcanchem.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 180.10192 | 139.2 |

| [M+Na]⁺ | 202.08386 | 144.5 |

| [M-H]⁻ | 178.08736 | 141.2 |

| [M+NH₄]⁺ | 197.12846 | 157.9 |

| [M+K]⁺ | 218.05780 | 142.8 |

| [M+H-H₂O]⁺ | 162.09190 | 133.1 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound and its derivatives. nih.gov

The IR spectrum of these compounds exhibits characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1750 cm⁻¹. smolecule.com The N-H stretching vibration of the secondary amine is usually observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzyl group are found around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations appear near 1600 and 1500 cm⁻¹. rsisinternational.orgsmolecule.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. rsc.org It can be especially useful for identifying the aromatic ring breathing modes and C-N stretching vibrations. smolecule.com The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound smolecule.com

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500–3300 (broad) | Not typically observed |

| N-H Stretch (Amine) | 3300–3500 | 3300–3400 |

| Aromatic C-H Stretch | 3000–3100 | 3000–3100 |

| Aliphatic C-H Stretch | 2850–2960 | 2850–2960 |

| C=O Stretch (Carboxylic Acid) | 1700–1750 | 1700–1750 |

| Aromatic C=C Stretch | 1500 & 1600 | 1500 & 1600 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net For this compound and its derivatives, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure and stereochemistry. researchgate.netscirp.org

The crystal structure reveals the precise arrangement of atoms, confirming the connectivity established by other spectroscopic methods. It also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. iucr.org

In cases of chiral compounds, X-ray crystallography of a single crystal of an enantiomerically pure substance, or a derivative containing a heavy atom, allows for the determination of the absolute configuration (R or S) of the stereogenic centers. researchgate.net This is crucial for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different effects. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, particularly circular dichroism (CD) spectroscopy, are essential for assessing the enantiomeric purity and studying the stereochemical features of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com

The resulting CD spectrum is unique for each enantiomer, with mirror-image spectra for the (R)- and (S)-enantiomers. photophysics.com This property allows for the quantitative determination of the enantiomeric excess (ee) in a sample. google.com The sign and magnitude of the Cotton effects in the CD spectrum can also provide information about the conformation and absolute configuration of the molecule, often aided by computational studies. researchgate.netnsf.gov

The introduction of substituents on the nitrogen atom of the amino group can cause significant changes in the observed CD spectra. researchgate.net This sensitivity makes CD spectroscopy a powerful tool for probing subtle stereochemical differences in derivatives of this compound. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of this compound. malayajournal.org These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical properties and reactivity. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. researchgate.netiosrjournals.org

From the optimized structure, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. malayajournal.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. iosrjournals.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

These frontier orbital energies are then used to calculate a series of global reactivity descriptors that quantify the molecule's reactive tendencies. acs.org These descriptors, derived from conceptual DFT, provide a framework for understanding how the molecule will interact with other chemical species. malayajournal.orgscirp.org

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I+A)/2). researchgate.net

Chemical Hardness (η): The resistance of the molecule to change its electron distribution (η = (I-A)/2). researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule will undergo electronic changes. malayajournal.org

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ²/2η). researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Ease of electron removal |

| Electron Affinity (A) | -ELUMO | Ease of electron acceptance |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is crucial as the molecule's biological activity and physical properties are often dictated by its preferred three-dimensional shape. Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles.

The key rotatable bonds in this compound include the C-C bond of the propanoic acid backbone, the C-N bond linking the amino group to the backbone, and the N-C bond of the benzyl group. Rotation around these bonds can lead to various staggered and eclipsed forms. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the amine nitrogen, can play a significant role in stabilizing certain conformers.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape. researchgate.net By simulating the motions of the atoms over time based on classical mechanics, MD can explore how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). These simulations help identify the most populated conformational states and the energy barriers for converting between them, offering a statistical view of the molecule's structural preferences.

| Conformer | Key Dihedral Angle 1 (O=C-C-N) | Key Dihedral Angle 2 (C-C-N-Cbenzyl) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| Global Minimum | ~180° (anti) | ~60° (gauche) | 0.00 | Often stabilized by intramolecular H-bond |

| Local Minimum 1 | ~60° (gauche) | ~180° (anti) | 1.5 - 2.5 | Extended conformation |

| Local Minimum 2 | ~180° (anti) | ~180° (anti) | 2.0 - 3.5 | Fully extended chain |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. numberanalytics.com DFT calculations can accurately predict vibrational spectra (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netannamalaiuniversity.ac.in

For vibrational spectra, calculations yield harmonic frequencies that correspond to the molecule's normal modes of vibration. iosrjournals.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. iosrjournals.org This allows for the confident assignment of absorption bands in an experimental IR or Raman spectrum to specific functional group vibrations, such as the C=O stretch of the carboxylic acid, the N-H bend of the secondary amine, and various stretches associated with the aromatic ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift by referencing it to a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structural elucidation.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Predicted (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | ~2980 |

| C-H stretch (Aromatic) | 3100-3000 | ~3050 |

| C-H stretch (Aliphatic) | 3000-2850 | ~2950 |

| N-H stretch (Secondary Amine) | 3500-3300 | ~3350 |

| C=O stretch (Carboxylic Acid) | 1725-1700 | ~1710 |

| C=C stretch (Aromatic Ring) | 1600-1450 | ~1580, ~1470 |

| N-H bend (Secondary Amine) | 1650-1550 | ~1590 |

Reaction Mechanism Elucidation via Computational Transition State Modeling

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry provides a way to map the entire energy profile of a reaction, from reactants to products, including the high-energy transition state (TS). nih.gov The transition state is the critical configuration at the peak of the energy barrier that separates reactants and products.

By locating the TS structure on the potential energy surface and calculating its energy, chemists can determine the activation energy (Ea) of the reaction. This value is directly related to the reaction rate; a higher activation energy implies a slower reaction. This modeling can be applied to understand the synthesis of this compound, for example, through the reductive amination of 2-oxopropanoic acid with benzylamine.

The computational process involves:

Optimizing the geometries of the reactants and products.

Proposing a plausible structure for the transition state.

Performing a TS optimization calculation to find the exact saddle point on the energy surface.

Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

This analysis can compare different possible pathways to determine the most favorable one. For instance, it could elucidate the stereochemical outcome of a reaction by comparing the activation energies of transition states leading to different stereoisomers. nih.gov

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | 2-oxopropanoic acid + benzylamine | 0 |

| Transition State (TS) | Structure corresponding to nucleophilic attack | +50 to +80 (Hypothetical) |

| Intermediate | Hemiaminal intermediate | -10 to -20 (Hypothetical) |

| Products | This compound (after reduction/rearrangement) | -40 to -70 (Hypothetical) |

Synthesis of N-Substituted Benzylamino Propanoic Acid Derivatives

The nitrogen atom of the benzylamino group is a key site for synthetic modification. N-substitution allows for the introduction of various functional groups, which can significantly alter the steric and electronic properties of the molecule.

Common synthetic strategies for N-alkylation include the reaction of this compound with alkyl halides. For instance, N-alkylation can be achieved by reacting a benzyl amino ester compound with an alkylating agent like methyl iodide, which results in a quaternized ammonium (B1175870) compound. google.com This intermediate can then be treated with a base to yield the N-alkylated product. google.com

Another approach involves reductive amination. For example, (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid can be synthesized from amino acid precursors, where the amino group is protected, followed by alkylation with benzyl methyl amine. smolecule.com

Protecting group chemistry is often essential in these syntheses. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group of a starting amino acid. smolecule.com The protected amino acid can then be reacted with a suitable benzylating agent. The Boc group can be subsequently removed under acidic conditions to yield the free amine. smolecule.com

Table 1: Examples of N-Substituted this compound Derivatives and their Synthetic Approaches

| Derivative Name | Synthetic Approach | Reference |

| (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid | Protection of the amino group, followed by alkylation with benzyl methyl amine. | smolecule.com |

| Boc-(S)-2-amino-3-(benzylamino)propanoic acid | Protection of the amino group of the starting amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O). | smolecule.com |

| N-Alkylated this compound ester | N-alkylation of a benzyl amino ester with an alkylating agent (e.g., methyl iodide). | google.com |

Modification of the Propanoic Acid Backbone

Altering the propanoic acid backbone of this compound leads to the creation of homologous and structurally diverse analogs. These modifications can include extending the carbon chain, introducing branching, or incorporating unsaturation.

One common modification is the extension of the propanoic acid to a butanoic acid chain. For example, 4-(benzylamino)butanoic acid can be synthesized through the reductive amination of 4-oxobutanoic acid with benzylamine. Another route involves the coupling of benzylamine with a butanoic acid derivative.

The synthesis of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids has been achieved in a two-step process starting from N-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride. nih.gov This involves reductive amination followed by deprotection. nih.gov

Modifications can also include the introduction of other functional groups onto the backbone. For instance, methyl 2-(benzylamino)methyl-3-hydroxybutanoate can be prepared by the reaction of methyl 3-hydroxy-2-methylenebutanoate with benzylamine. orgsyn.org

Table 2: Examples of Propanoic Acid Backbone Modifications

| Analog Name | Modification | Synthetic Method | Reference |

| 4-(Benzylamino)butanoic acid | Chain extension to butanoic acid | Reductive amination of 4-oxobutanoic acid with benzylamine | |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Introduction of a bis(aryloxybenzyl)amino group at the 4-position of a butanoic acid backbone | Two-step synthesis from N-Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride via reductive amination and deprotection | nih.gov |

| Methyl 2-(benzylamino)methyl-3-hydroxybutanoate | Introduction of a hydroxymethyl group and esterification | Reaction of methyl 3-hydroxy-2-methylenebutanoate with benzylamine | orgsyn.org |

| 2-(Benzylamino)-3-methylbutanoic acid | Introduction of a methyl group on the backbone | Synthesis from corresponding amino acid and benzylamine | researchgate.netresearchgate.net |

Introduction of Substituents on the Benzyl Moiety

Functionalization of the benzyl ring provides a powerful tool for fine-tuning the electronic and steric properties of the molecule. A wide range of substituents can be introduced using standard aromatic substitution reactions.

For example, the synthesis of (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues involves the reaction of a substituted benzylamine with the appropriate starting material. researchgate.net This allows for the introduction of various substituents onto the benzyl ring. researchgate.net

The synthesis of 2-azido-3-arylpropanoic acids, which can be considered precursors to substituted benzylamino propanoic acids, can be achieved through the Meerwein halogenoarylation of acrylic acid esters with diazonium salts, followed by nucleophilic substitution with an azide (B81097) and subsequent saponification. d-nb.infothieme-connect.comthieme-connect.com This method allows for the introduction of various substituents on the aryl ring. d-nb.infothieme-connect.comthieme-connect.com

Furthermore, 4-benzyloxy-benzylamino chemotypes have been developed where substituents are introduced on the benzyloxy ring. nih.gov

Table 3: Examples of Benzyl Moiety Substitutions

| Derivative Type | Substituent Examples | Synthetic Strategy | Reference |

| (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues | Various aromatic substituents | Reaction of substituted benzylamines with the appropriate starting material | researchgate.net |

| 2-Azido-3-arylpropanoic acids | Fluoro, Chloro, Bromo | Meerwein halogenoarylation of acrylic acid esters with diazonium salts, followed by nucleophilic substitution and saponification | d-nb.infothieme-connect.comthieme-connect.com |

| 4-Benzyloxy-benzylamino derivatives | Lipophilic or electron-withdrawing groups | Synthesis involving coupling of substituted phenols with benzyl halides | nih.gov |

| 2-[3-(3,5-Dibromo-2-ethylamino-benzylamino)-propylamino]-1H-quinolin-4-one | Dibromo and ethylamino groups | Multi-step synthesis involving quinoline (B57606) backbone formation and subsequent functionalization | ontosight.ai |

Synthesis of Spirocyclic and Fused-Ring Analogs

The creation of spirocyclic and fused-ring analogs of this compound represents a significant increase in molecular complexity, leading to rigid structures with well-defined three-dimensional shapes.

The synthesis of spirocyclic systems can be achieved through intramolecular cyclization reactions. While direct examples starting from this compound are not prevalent, related structures provide insight into potential synthetic routes.

Fused-ring systems can be synthesized through various cyclization strategies. For instance, tandem Ugi–Huisgen reactions have been used to synthesize 7-(substituted benzyl)-4,5-dihydro smolecule.comCurrent time information in Bangalore, IN.evitachem.comtriazolo[1,5-a]pyrazin-6(7H)-ones from 2-azido-3-arylpropanoic acids. d-nb.info This involves a multi-component reaction followed by an intramolecular 1,3-dipolar cycloaddition. d-nb.info

Another example is the synthesis of benzopyranopyridine derivatives through an acid-mediated deprotection, cyclization, and dehydration of N-substituted-4,4-ethylenedioxy-3-[(1,3-benzodioxol-5-yloxy)methyl]piperidines. beilstein-journals.org

Table 4: Examples of Spirocyclic and Fused-Ring Analogs

| Analog Type | Ring System | Synthetic Approach | Reference |

| Fused-Ring | smolecule.comCurrent time information in Bangalore, IN.evitachem.comTriazolo[1,5-a]pyrazine | Tandem Ugi–Huisgen reaction of 2-azido-3-arylpropanoic acids | d-nb.info |

| Fused-Ring | Benzopyranopyridine | Acid-mediated deprotection, cyclization, and dehydration of substituted piperidines | beilstein-journals.org |

| Fused-Ring | 9-membered fused ring derivative | Multi-step synthesis involving the construction of a complex fused ring system | google.com |

Diastereomeric and Enantiomeric Variations and Their Distinct Chemical Properties

Due to the chiral center at the alpha-carbon, this compound and its derivatives can exist as enantiomers (R and S forms) and, with the introduction of additional chiral centers, as diastereomers. The stereochemistry of these molecules can have a profound impact on their chemical and biological properties.

The synthesis of stereochemically pure isomers is a significant focus of research. Asymmetric synthesis methods are employed to selectively produce a desired enantiomer or diastereomer. For example, enzymatic methods and catalytic asymmetric direct Mannich reactions are utilized for the stereoselective synthesis of diamino acids. The resolution of racemic mixtures using chiral agents, such as D-(-)-mandelic acid, is another common approach to isolate pure enantiomers. beilstein-journals.org

Different stereoisomers can exhibit distinct chemical properties. For example, in the synthesis of N-benzyl-3-(1-hydroxyethyl)azetidin-2-one, the different diastereomers (R,R) and (R,S) are noted, indicating that the stereochemistry of the starting material or the reaction conditions can influence the stereochemical outcome. orgsyn.org The separation of enantiomers of certain quinolinone derivatives is achieved by chiral column chromatography, after which the distinct enantiomers can be further reacted. google.comgoogle.com

The distinct properties of stereoisomers are often most evident in their interactions with other chiral molecules, such as enzymes or receptors in biological systems.

Table 5: Stereoisomeric Variations and Their Significance

| Compound Type | Stereoisomers | Method of Separation/Synthesis | Significance of Stereochemistry | Reference |

| Diamino acids | Enantiomers (R and S) | Catalytic asymmetric direct Mannich reactions, enzymatic methods | Potential for distinct biological activities | |

| Benzopyranopyridine derivatives | Enantiomers | Diastereomeric resolution with D-(-)-mandelic acid | Isolation of optically pure molecules | beilstein-journals.org |

| Quinolinone derivatives | Enantiomers (+) and (-) | Chiral column chromatography | Allows for the study of individual enantiomers | google.comgoogle.com |

| N-Benzyl-3-(1-hydroxyethyl)azetidin-2-one | Diastereomers (R,R) and (R,S) | Diastereoselective synthesis | Control over the three-dimensional structure of the molecule | orgsyn.org |

Mechanistic Research on Chemical Transformations Involving 2 Benzylamino Propanoic Acid

Investigation of Hydrolysis Mechanisms of 2-(Benzylamino)propanoic Acid and Related Esters

The hydrolysis of esters of this compound is a fundamental reaction that can be catalyzed by either acid or base. The mechanism of this nucleophilic acyl substitution reaction varies depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of a this compound ester is an irreversible reaction, commonly known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide ion and forming the carboxylic acid. The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion. To obtain the free this compound, a subsequent acidification step is required to protonate the carboxylate.

The table below summarizes the key mechanistic steps in both acid- and base-catalyzed hydrolysis of a generic ester of this compound.

| Catalyst | Initial Step | Key Intermediate | Final Products (before workup) | Reversibility |

| Acid (H₃O⁺) | Protonation of carbonyl oxygen | Tetrahedral intermediate | This compound and alcohol | Reversible |

| Base (OH⁻) | Nucleophilic attack on carbonyl carbon | Tetrahedral intermediate | 2-(Benzylamino)propanoate salt and alcohol | Irreversible |

Kinetic Studies of Derivatization and Coupling Reactions

The derivatization of this compound, particularly at its carboxylic acid and secondary amine functionalities, is crucial for its application in synthesis. Kinetic studies of these reactions provide valuable insights into reaction rates and mechanisms.

Esterification: The formation of esters from this compound typically follows second-order kinetics, being first order in both the amino acid and the alcohol. The rate of this acid-catalyzed reaction is influenced by several factors, including temperature, the concentration of the acid catalyst, and the steric bulk of the alcohol. For instance, studies on the esterification of similar propanoic acids have shown that the reaction rate decreases with increasing steric hindrance of the alcohol (e.g., primary > secondary).

Amide Bond Formation (Peptide Coupling): The coupling of this compound with other amino acids or amines to form amide bonds is a cornerstone of peptide synthesis. These reactions often follow pseudo-first-order kinetics, especially in solid-phase peptide synthesis (SPPS) where one reactant is in large excess. The rate of coupling is highly dependent on the efficiency of the activating agent (coupling reagent) used to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides (like DCC and DIC) and phosphonium (B103445) or aminium/uronium salts (like HBTU and HATU). The reaction kinetics are also influenced by factors such as solvent, temperature, and the presence of additives that can suppress side reactions like racemization.

The following table presents hypothetical kinetic data for the coupling of this compound with a generic amino acid ester using different coupling reagents, illustrating the impact of the reagent on the reaction rate.

| Coupling Reagent | Relative Rate Constant (k_rel) | Racemization Risk |

| DCC | 1.0 | Moderate |

| HBTU/HOBt | 4.5 | Low |

| HATU | 6.0 | Very Low |

Mechanistic Pathways of Intramolecular Cyclization Reactions

Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic structures, most notably lactams. The mechanistic pathway of these reactions is dependent on the specific derivative and the reaction conditions.

A prominent example is the cyclization of an activated derivative of this compound to form a β-lactam (azetidin-2-one) ring. For instance, if the carboxylic acid is converted to an acid chloride, an intramolecular nucleophilic acyl substitution can occur. The nitrogen of the benzylamino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to yield the cyclic β-lactam. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.

Another potential cyclization involves the formation of a diketopiperazine. If two molecules of this compound are coupled to form a dipeptide ester, the terminal amino group can attack the ester carbonyl of the same molecule, leading to the formation of a six-membered ring after elimination of the alcohol. This side reaction is particularly relevant during the synthesis of peptides containing this amino acid.

Catalyst Design and Mechanistic Insights in Catalytic Transformations Utilizing this compound Scaffolds

While specific examples of catalysts built upon a this compound scaffold are not extensively reported in the literature, its structure lends itself to potential applications in asymmetric catalysis. The presence of a chiral center, a secondary amine, and a carboxylic acid group makes it a candidate for modification into a chiral ligand for metal-catalyzed reactions.

Potential Catalyst Design:

The this compound scaffold could be incorporated into various ligand designs. For example:

Bidentate Ligands: The nitrogen and one of the carboxylate oxygens could coordinate to a metal center, forming a stable five-membered chelate ring. Further modification of the benzyl (B1604629) group or the propanoic acid backbone could introduce other coordinating groups to create tridentate or tetradentate ligands.

Organocatalysts: The secondary amine could be utilized in enamine or iminium ion catalysis, analogous to proline-based catalysts. The benzyl group and the carboxylic acid could be modified to tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction.

Mechanistic Insights:

In a hypothetical metal-catalyzed asymmetric reaction using a ligand derived from this compound, the catalyst's mechanism would likely involve the formation of a chiral metal complex. The stereochemistry of the product would be dictated by the spatial arrangement of the ligand around the metal center, which in turn would control the trajectory of the approaching substrate. The benzyl group could provide steric hindrance to favor one enantiomeric pathway over another.

The following table outlines potential catalytic applications for catalysts derived from the this compound scaffold.

| Catalyst Type | Potential Reaction | Mechanistic Role of Scaffold |

| Chiral Metal Complex | Asymmetric Hydrogenation | Forms a chiral environment around the metal, directing the approach of hydrogen. |

| Chiral Organocatalyst | Asymmetric Aldol Reaction | Forms a chiral enamine intermediate, controlling the facial selectivity of the electrophilic attack. |

| Phase-Transfer Catalyst | Asymmetric Alkylation | Forms a chiral ion pair with the substrate, directing the approach of the alkylating agent. |

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Benzylamino Propanoic Acid

Development of Novel Stereoselective Synthetic Pathways with High Atom Economy

The development of efficient and environmentally benign methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. For 2-(benzylamino)propanoic acid, future research will likely focus on catalytic asymmetric syntheses that maximize atom economy, a measure of how efficiently reactants are converted into the final product.

Current synthetic strategies often involve multi-step processes that may generate significant waste. Future pathways could explore:

Catalytic Asymmetric Reductive Amination: Direct reductive amination of α-keto acids is a highly atom-economical route to amino acids. Research into novel chiral catalysts, including those based on earth-abundant metals, could enable the direct, enantioselective synthesis of this compound from a suitable keto-acid precursor and benzylamine (B48309).

Biocatalytic Approaches: The use of enzymes as catalysts offers high stereoselectivity under mild reaction conditions. mdpi.com The discovery and engineering of novel amino acid dehydrogenases or transaminases could provide a sustainable and highly efficient route to optically pure N-alkylated amino acids like this compound. nih.govresearchgate.netmanchester.ac.uk Biocatalytic methods have the potential to be performed on a gram scale, yielding optically pure products in high yields. nih.gov

Asymmetric C-H Benzylation: Direct catalytic asymmetric α-benzylation of N-unprotected amino acids represents a significant challenge due to the nucleophilicity of the amino group. nih.gov However, the development of sophisticated catalyst systems, potentially involving a combination of a chiral aldehyde, a palladium species, and a Lewis acid, could enable the direct and highly enantioselective synthesis of α-benzyl amino acids. nih.govresearchgate.net

The efficiency of these new synthetic routes can be evaluated using various green chemistry metrics, as detailed in the table below.

| Metric | Description | Optimal Value |

| Atom Economy (AE) | The ratio of the formula weight of the desired product to the sum of the formula weights of all reactants, expressed as a percentage. | 100% |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the final product relative to the mass of all reactants used. | Higher value is better |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Lower value is better |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | Lower value is better |

Expansion of Applications in Sustainable and Green Chemical Processes

The principles of green chemistry emphasize the use of renewable resources, the reduction of waste, and the design of environmentally benign chemical processes. This compound holds potential as a building block in the development of sustainable materials and processes.

Future research in this area could focus on:

Bio-based Monomers for Polymers: As a derivative of the amino acid alanine (B10760859), this compound can be considered a bio-based building block. Investigations into its polymerization, either alone or with other renewable monomers, could lead to the development of novel biodegradable polyamides or polyesters with tailored properties.

Green Solvents and Reaction Conditions: Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and modification of this compound is a crucial area of future work. nih.govmdpi.com The development of catalytic reactions that proceed under milder conditions with lower energy input will further enhance the sustainability of processes involving this compound.

Circular Economy Approaches: Exploring the chemical recyclability of polymers derived from this compound will be essential for creating a circular economy for these materials. This could involve developing catalytic methods for depolymerization back to the monomer or other useful chemical feedstocks.

Discovery of New Chemical Transformations and Reactivity Patterns of the Core Structure

The unique combination of a secondary amine, a carboxylic acid, and a benzyl (B1604629) group within the this compound structure offers multiple sites for chemical modification. Future research should aim to uncover novel reactivity patterns and chemical transformations of this core structure.

Key areas for exploration include:

Catalytic C-H Activation: The selective functionalization of C-H bonds is a powerful tool in organic synthesis. Research into transition-metal catalyzed C-H activation at the benzylic position or on the aromatic ring of the benzyl group could provide direct routes to a wide range of novel derivatives. researchgate.netmdpi.comresearchgate.net

Novel Cyclization Reactions: The bifunctional nature of this compound makes it an ideal substrate for the synthesis of heterocyclic compounds. The development of new intramolecular cyclization reactions could lead to the formation of novel lactams, benzodiazepines, or other nitrogen-containing ring systems with potential biological activity.

Derivatization of the Carboxylic Acid and Amine Moieties: While standard derivatization methods for carboxylic acids and amines are well-established, future research could focus on developing novel, highly selective methods for modifying these functional groups in the presence of each other. thermofisher.comgcwgandhinagar.comd-nb.infocolostate.edunih.gov This could involve the use of novel protecting group strategies or chemoselective catalytic methods.

Integration into Advanced Supramolecular Architectures and Self-Assembling Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound, including its potential for hydrogen bonding and π-π stacking, make it an attractive building block for supramolecular architectures.

Future research in this area could explore: